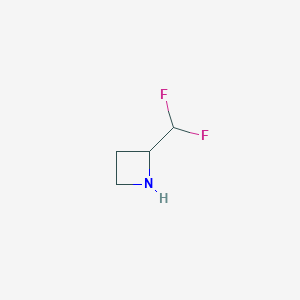

2-(Difluoromethyl)azetidine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(difluoromethyl)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-4(6)3-1-2-7-3/h3-4,7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXYWBFKPOTFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Difluoromethyl Azetidine and Its Derivatives

Direct Construction of the 2-(Difluoromethyl)azetidine Ring

The primary challenge in synthesizing this compound lies in the efficient and controlled formation of the strained four-membered ring with the desired substitution pattern. Methodologies can be broadly categorized into intramolecular cyclization protocols and intermolecular annulation reactions.

Intramolecular Cyclization Protocols

Intramolecular strategies involve the formation of a key carbon-nitrogen bond from a linear precursor already containing the necessary atoms for the azetidine (B1206935) ring. These methods are powerful for establishing the core scaffold.

A well-established and direct route to 2-fluoroalkylated azetidines involves the intramolecular nucleophilic substitution of a γ-haloamine precursor. This method, extensively demonstrated for the analogous 2-(trifluoromethyl)azetidines, is readily adaptable for the synthesis of 2-(difluoromethyl) derivatives. The synthesis proceeds via a four-step sequence starting from ethyl 4,4-difluoroacetoacetate. googleapis.com

The key steps are:

Imination: Condensation of ethyl 4,4-difluoroacetoacetate with a primary amine (e.g., benzylamine) yields the corresponding β-enamino ester.

Hydride Reduction: The enamine and ester moieties are reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH4), to afford the γ-amino alcohol.

Chlorination: The primary alcohol is converted into a good leaving group, usually a chloride, using a chlorinating agent such as thionyl chloride (SOCl2). This generates the crucial γ-chloroamine precursor.

Cyclization: Treatment of the γ-chloroamine with a base (e.g., sodium hydride, NaH) induces an intramolecular SN2 reaction, where the amine nitrogen displaces the chloride to form the azetidine ring. googleapis.com

This sequence provides non-activated 1-alkyl-2-(difluoromethyl)azetidines, which are versatile intermediates for further functionalization.

Table 1: Illustrative Base-Mediated Synthesis of 1-Benzyl-2-(difluoromethyl)azetidine This table is based on the methodology reported for the trifluoromethyl analogue. googleapis.com

| Step | Reactants | Reagents | Product |

| 1. Imination | Ethyl 4,4-difluoroacetoacetate, Benzylamine | Toluene, reflux | Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate |

| 2. Reduction | Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate | LiAlH4, THF | 4-(Benzylamino)-1,1-difluorobutan-2-ol |

| 3. Chlorination | 4-(Benzylamino)-1,1-difluorobutan-2-ol | SOCl2, CH2Cl2 | N-Benzyl-N-(3-chloro-1-(difluoromethyl)propyl)amine |

| 4. Cyclization | N-Benzyl-N-(3-chloro-1-(difluoromethyl)propyl)amine | NaH, THF | 1-Benzyl-2-(difluoromethyl)azetidine |

Strain-release driven reactions provide an innovative pathway to functionalized azetidines by leveraging the high ring strain of bicyclic precursors like 1-azabicyclo[1.1.0]butanes (ABBs). The synthesis of 2-(trifluoromethyl)azetidines via the ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes suggests a parallel strategy for difluoromethyl analogues. google.comchemicalbook.com

The synthesis of the key 2-(difluoromethyl)ABB intermediate would likely begin with the corresponding 2-(difluoromethyl)-2H-azirine. These azirines can be prepared through various methods, including the oxidative cyclization of enamines. beilstein-journals.org The subsequent cyclopropanation of the 2-(difluoromethyl)-2H-azirine, for instance with (dimethylsulfonium)methylide, would yield the desired 2-(difluoromethyl)-1-azabicyclo[1.1.0]butane. google.com

Once formed, this strained ABB can undergo polar strain-release reactions with various electrophiles. For example, reaction with benzyl (B1604629) chloroformate can yield diversely substituted 3-chloro-2-(difluoromethyl)azetidines. google.comchemicalbook.com Similarly, palladium-catalyzed hydrogenolysis reactions could provide access to cis-3-aryl-2-(difluoromethyl)azetidines. google.com This modular approach allows for the introduction of diversity at the 3-position of the azetidine ring. d-nb.infonih.gov

Table 2: Proposed Strain-Release Synthesis of a this compound Derivative This table is based on the methodology reported for the trifluoromethyl analogue. google.com

| Step | Reactant | Reagent | Product |

| 1. Azirine Formation | Difluoromethylated Enamine | Phenyliodine(III) diacetate (PIDA) | 2-Aryl-3-(difluoromethyl)-2H-azirine |

| 2. ABB Formation | 2-Aryl-3-(difluoromethyl)-2H-azirine | (Dimethylsulfonium)methylide | 2-Aryl-4-(difluoromethyl)-1-azabicyclo[1.1.0]butane |

| 3. Ring Opening | 2-Aryl-4-(difluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl chloroformate | 1-(Benzyloxycarbonyl)-3-chloro-2-aryl-4-(difluoromethyl)azetidine |

Intermolecular Annulation Reactions

Intermolecular strategies construct the azetidine ring by combining two separate molecular fragments, often in a convergent manner. Cycloadditions and conjugate additions are prominent examples of this approach.

The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is one of the most direct methods for synthesizing azetidines. chemicalbook.com This reaction can be promoted through various means, including photochemistry, metal catalysis, or organocatalysis.

Photochemical Approaches: Visible-light-mediated triplet energy transfer has emerged as a powerful tool for enabling intermolecular [2+2] photocycloadditions. bohrium.comrsc.org An iridium-based photocatalyst can be used to excite an alkene or an oxime derivative (as an imine surrogate), which then undergoes cycloaddition. For the synthesis of this compound, this would require a reaction between an alkene and an imine bearing a difluoromethyl group at the imine carbon, or vice-versa. The use of 2-isoxazoline-3-carboxylates as versatile oxime precursors has proven effective in these transformations. mdpi.com

Metal-Catalyzed Approaches: While less common for azetidine synthesis than for cyclobutanes, certain transition metals can catalyze [2+2] cycloadditions. These reactions often proceed through metallacyclic intermediates.

Organocatalytic Approaches: Enantioselective organocatalysis has been successfully applied to the formal [2+2] cycloaddition of ketimines with allenoates. Chiral phosphine (B1218219) or amine catalysts can be used to generate a zwitterionic intermediate from the allenoate, which then reacts with the imine partner to construct the azetidine ring with high stereocontrol. Applying this to a difluoromethylated ketimine would provide chiral, highly functionalized 2-(difluoromethyl)azetidines.

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a fundamental C-N bond-forming reaction that can be ingeniously applied to azetidine synthesis. beilstein-journals.orgorganic-chemistry.org A sophisticated strategy demonstrated for 2-(trifluoromethyl)azetidines involves a phosphine-promoted tandem aza-Michael addition/intramolecular Wittig reaction. google.com

This pathway would commence with a reaction between a difluoroacetyl-protected carbamate (B1207046) (e.g., difluoroacetyl N-Boc carbamate) and an activated alkyne such as diethyl acetylenedicarboxylate. A phosphine catalyst, like triphenylphosphine, would promote the initial aza-Michael addition, followed by an intramolecular Wittig-type cyclization to form a highly functionalized 2-(difluoromethyl)azetine ring. Subsequent hydrogenation of the endocyclic double bond would deliver the final this compound product. This method allows for the construction of a densely substituted azetidine ring in a controlled, stepwise manner.

Transformations from Pre-formed Azetidines

The construction of the this compound scaffold can be efficiently achieved by modifying existing azetidine rings. These strategies leverage the availability of functionalized azetidine precursors, allowing for the introduction of the difluoromethyl group or further derivatization.

Functionalization of Azetidine Core with Fluorine-Containing Reagents

The direct introduction of a difluoromethyl group onto a pre-formed azetidine ring is a challenging yet desirable transformation. While direct C-H difluoromethylation of azetidines is not yet a well-established method, analogous reactions on other heterocyclic systems suggest potential pathways. Reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) in the presence of a suitable initiator or photocatalytic methods could be explored for this purpose.

A more plausible approach involves the reaction of an azetidine-2-carbaldehyde or a related electrophilic precursor with a difluoromethyl nucleophile. For instance, the reaction of an N-protected azetidine-2-carbaldehyde with a difluoromethylating agent like TMSCF₂H under nucleophilic catalysis could provide the corresponding difluoromethyl alcohol, which could then be deoxygenated to yield the target this compound.

Derivatization of Existing 2-Substituted Azetidines

A versatile strategy for the synthesis of this compound involves the transformation of an existing substituent at the 2-position. A notable example is the derivatization of 2-cyanoazetidines, which can be prepared from β-amino alcohols. The cyano group can be reduced to an amine, which can then be further functionalized.

Another powerful method involves the ring-opening of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which can be considered as pre-formed azetidine synthons. Although demonstrated for the trifluoromethyl analogue, this methodology is adaptable for the difluoromethyl counterpart. The reaction of these bicyclobutanes with various nucleophiles in the presence of an electrophile leads to a range of substituted azetidines. For instance, reaction with benzyl chloroformate yields 3-chloro-2-(trifluoromethyl)azetidines, and reaction with trifluoroacetic anhydride (B1165640) followed by hydrolysis gives 3-hydroxy-2-(trifluoromethyl)azetidines. nih.gov These reactions proceed with a high degree of diastereoselectivity.

| Precursor | Reagent | Product | Diastereomeric Ratio (dr) | Yield (%) |

| 2-Phenyl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl chloroformate | Benzyl 3-chloro-2-phenyl-2-(trifluoromethyl)azetidine-1-carboxylate | >95:5 | 86 |

| 2-(4-Tolyl)-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl chloroformate | Benzyl 3-chloro-2-(4-tolyl)-2-(trifluoromethyl)azetidine-1-carboxylate | >95:5 | 84 |

| 2-Phenyl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | 1. Trifluoroacetic anhydride2. NaOH | 2-Phenyl-2-(trifluoromethyl)azetidin-3-ol | 96:4 | 74 |

This table is based on data for the trifluoromethyl analogue and is presented as a predictive model for the synthesis of corresponding difluoromethyl derivatives.

Stereoselective Synthesis of Chiral this compound Isomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiomerically pure this compound is of paramount importance.

Enantioselective Catalytic Approaches

Enantioselective catalysis offers a powerful tool for the synthesis of chiral molecules. A notable approach for the synthesis of chiral 2-substituted azetidines is the copper-catalyzed boryl allylation of 2-azetines. This method allows for the enantioselective introduction of two substituents at the 2- and 3-positions of the azetidine ring with high diastereo- and enantioselectivity. nih.gov By choosing an appropriate allylating agent, this method could be adapted for the synthesis of chiral this compound precursors.

Diastereoselective Control in Ring Formation and Transformations

Diastereoselective synthesis is a common strategy to control the stereochemistry of the final product. As mentioned earlier, the ring-opening reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes proceed with high diastereoselectivity, providing a reliable method for the synthesis of diastereomerically enriched 2-substituted azetidines. nih.govresearchgate.net

Furthermore, the diastereoselective addition of nucleophiles to chiral imines or their derivatives is a well-established method for the synthesis of chiral amines. A highly relevant example is the reagent-controlled diastereoselective nucleophilic difluoromethylation of ketimines using chiral difluoromethyl phenyl sulfoximine. This method provides access to a variety of enantiomerically enriched α-difluoromethyl amines with high diastereoselectivity. nih.gov This strategy could be applied to the synthesis of a chiral precursor which can then be cyclized to form the desired chiral this compound.

| Ketimine Substrate | Diastereomeric Ratio (dr) | Yield (%) |

| N-(1-phenylethylidene)-tert-butylamine | 99:1 | 93 |

| N-(1-(4-chlorophenyl)ethylidene)-tert-butylamine | 97:3 | 72 |

| N-(1-(furan-2-yl)ethylidene)-tert-butylamine | 99:1 | 81 |

This table showcases the high diastereoselectivity achievable in the synthesis of α-difluoromethyl amines, a key step towards chiral this compound.

Resolution Techniques for Optically Active Forms

Another potential method is spontaneous resolution, where a racemic compound crystallizes from a solution as a conglomerate of single-enantiomer crystals. This process is less common but offers a direct method for separation without the need for a resolving agent. wikipedia.org Chiral chromatography, using a chiral stationary phase, is also a powerful analytical and preparative tool for the separation of enantiomers.

Mechanistic Studies and Chemical Reactivity of 2 Difluoromethyl Azetidine

Ring-Opening Reactions of the Four-Membered Heterocycle

The reactivity of the azetidine (B1206935) ring in 2-(difluoromethyl)azetidine is dominated by strain-release ring-opening reactions. The inherent strain of the four-membered ring, combined with the strong electron-withdrawing effect of the difluoromethyl group at the C2 position, dictates the pathway of these transformations. However, unlike the more labile three-membered aziridines, the azetidine ring is significantly more stable and typically requires activation to undergo nucleophilic attack. This activation is most commonly achieved by converting the ring nitrogen into a better leaving group, which facilitates the cleavage of a carbon-nitrogen bond.

Nucleophilic Ring Opening with Diverse Reagents

Activation of the azetidine nitrogen, typically through protonation or quaternization, renders the ring carbons sufficiently electrophilic to react with a wide array of nucleophiles. acs.orgnih.gov This strategy has been successfully employed to synthesize a variety of acyclic α-fluoroalkylated amines. The reaction proceeds through an azetidinium intermediate, which is highly susceptible to nucleophilic attack, leading to the cleavage of the strained ring. acs.orgresearchgate.net

Brønsted acids can serve as promoters for the ring-opening of 2-(fluoroalkyl)azetidines. Protonation of the azetidine nitrogen enhances its leaving group ability, thereby activating the ring for subsequent nucleophilic attack. acs.org For instance, the activation of 1-alkyl-2-(trifluoromethyl)azetidines via protonation allows for ring-opening by various nucleophiles. nih.gov This approach is fundamental to initiating the reactivity of the otherwise stable azetidine heterocycle.

Lewis acids are commonly employed to catalyze the ring-opening of N-activated azetidines, such as N-tosylazetidines. iitk.ac.in The Lewis acid coordinates to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating a nucleophilic attack. This method has been shown to proceed in a highly regioselective S N2-type manner. iitk.ac.in For instance, Cu(OTf)₂ has been used to mediate the regioselective ring-opening of 2-aryl-N-tosylazetidines with alcohol nucleophiles. iitk.ac.in While many reports utilize Lewis or Brønsted acids to activate the azetidine ring, their application depends on the specific substrate and reaction conditions. nih.govresearcher.life

Once activated, the azetidinium intermediate of 2-(fluoroalkyl)azetidines reacts with a range of halide and pseudohalide nucleophiles. The reaction of 2-arylazetidine-derived ammonium (B1175870) salts with tetrabutylammonium (B224687) halides (Bu₄NX) has been shown to produce tertiary alkyl halides. rsc.org Specifically, the use of tetrabutylammonium fluoride (B91410) (Bu₄NF) can lead to the formation of the corresponding tertiary alkyl fluoride. rsc.orgsemanticscholar.org

The reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl (B1604629) chloroformate provides a pathway to 3-chloro-2-(trifluoromethyl)azetidines. nih.govresearchgate.net This transformation proceeds through the formation of an azetidinium-like intermediate, which is then attacked by the chloride ion generated in situ. nih.gov These reactions provide access to diversely substituted azetidines that can be used as building blocks in medicinal chemistry. nih.govresearchgate.net The outcomes of these reactions are often highly dependent on the substitution pattern of the azetidine ring and the nature of the nucleophile. rsc.orgorganic-chemistry.org

| Activating Agent | Nucleophile | Product Type | Key Observation | Reference |

|---|---|---|---|---|

| Protonation (Brønsted Acid) | Various (O, N, C, S, Halogen) | Acyclic α-CF₃-amines | General activation method for nucleophilic attack. | acs.orgnih.gov |

| Lewis Acid (e.g., Cu(OTf)₂) | Alcohols | γ-Amino ethers | Highly regioselective S N2-type opening of N-tosylazetidines. | iitk.ac.in |

| Benzyl Chloroformate | Chloride (in situ) | 3-Chloro-2-(trifluoromethyl)azetidines | Strain-release reaction of azabicyclobutane precursors. | nih.govresearchgate.net |

| Methyl Triflate (for quaternization) | Tetrabutylammonium Fluoride (Bu₄NF) | γ-Fluoroamines | Site-selective attack, often at the more substituted carbon. | rsc.orgsemanticscholar.org |

| Methyl Triflate (for quaternization) | Azide (B81097), Cyanide, Acetate (B1210297) | Functionalized linear amines | Regioselectivity is dependent on the nucleophile's strength. | rsc.orgorganic-chemistry.org |

Regioselectivity and Stereochemical Course of Ring Opening

The regioselectivity of the nucleophilic ring-opening of 2-(difluoromethyl)azetidinium intermediates is a critical aspect of their reactivity. For 1-alkyl-2-(trifluoromethyl)azetidines, a clear and consistent pattern of regiospecificity is observed. Following quaternization of the nitrogen, nucleophilic attack occurs exclusively at the C4 position (the less substituted carbon). acs.orgnih.gov This outcome is independent of the activating agent or the nature of the nucleophile used and represents a significant difference in reactivity compared to azetidines bearing other types of electron-withdrawing groups at C2. acs.org This C4 selectivity points to a kinetically controlled S N2 reaction pathway where steric hindrance is the dominant factor.

Conversely, for azetidinium ions with different substitution patterns, such as a 2-aryl group, the attack can preferentially occur at the more substituted C2 position. rsc.orgsemanticscholar.org The regiochemical outcome is influenced by a combination of steric and electronic effects, as well as the nature of the nucleophile. organic-chemistry.orgnih.gov For instance, in one study, highly nucleophilic azide ions attacked the C2 position, whereas the less nucleophilic acetate attacked C4. rsc.org

The stereochemical course of the ring-opening typically proceeds with inversion of configuration at the center of attack, which is characteristic of an S N2 mechanism. libretexts.org For example, the reaction of enantiopure 2-aryl-N-tosylazetidines with alcohols in the presence of a Lewis acid yields products with an inverted absolute configuration, supporting an S N2 pathway. iitk.ac.in Similarly, the polar ring-opening reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane precursors lead to products with a defined trans stereochemistry between the incoming nucleophile and the trifluoromethyl group, indicating a stereospecific process. nih.gov

Role of Azetidinium Intermediates in Reactivity

The formation of an azetidinium intermediate is a cornerstone of the reactivity of this compound. The neutral azetidine ring is relatively stable and unreactive towards most nucleophiles. semanticscholar.org The electron-withdrawing difluoromethyl group further decreases the nucleophilicity of the ring nitrogen, making electrophilic activation essential. acs.org

This activation is achieved through N-alkylation, N-acylation, or protonation, which converts the neutral nitrogen into a positively charged quaternary ammonium species—the azetidinium ion. acs.orgnih.gov This positively charged nitrogen atom acts as a potent electron-withdrawing group, polarizing the C-N bonds and making the ring carbons highly electrophilic. Furthermore, the azetidinium moiety is an excellent leaving group. This combination of electronic activation and the release of ring strain (approximately 25 kcal/mol) provides a strong thermodynamic driving force for the nucleophilic ring-opening reaction. rsc.org The entire process can be described as a strain-release reaction triggered by the formation of the reactive azetidinium intermediate. nih.govnih.gov

| Azetidinium Substituent Pattern | Position of Attack | Controlling Factor | Reference |

|---|---|---|---|

| 1-Alkyl-2-(trifluoromethyl) | C4 (less substituted) | Steric Hindrance (S N2) | acs.orgnih.gov |

| 2-Aryl-2-carboxy | C2 (more substituted) | Electronic Stabilization / Nucleophile Dependent | rsc.orgsemanticscholar.org |

| Unsubstituted at C4 | C4 | Steric Accessibility | organic-chemistry.org |

| Substituted at C4 | C2 | Steric Hindrance directs attack to the other position. | organic-chemistry.org |

Ring Expansion and Rearrangement Processes

The significant ring strain of the azetidine core, estimated at approximately 25.4 kcal/mol, is a primary driver for its participation in ring expansion and rearrangement reactions. rsc.orgresearchgate.net These transformations provide synthetically valuable pathways to larger, less-strained nitrogen-containing heterocycles.

Transformations to Pyrrolidine and Piperidine (B6355638) Systems

The expansion of the this compound ring to form five-membered (pyrrolidine) and six-membered (piperidine) systems is a key manifestation of its strain-driven reactivity. rsc.org This process is typically mediated by the formation of a bicyclic azetidinium intermediate. researchgate.netresearchgate.net The reaction is initiated by introducing a side chain at the azetidine nitrogen that contains a suitable leaving group. Subsequent intramolecular N-alkylation leads to a strained, fused bicyclic azetidinium ion.

This highly reactive intermediate is then susceptible to nucleophilic attack, which cleaves one of the C-N bonds of the original azetidine ring, thereby expanding it. The regioselectivity of the nucleophilic attack is crucial and determines the size of the resulting ring. nih.gov The presence of an electron-withdrawing group, such as a difluoromethyl or trifluoromethyl group at the α-position, can influence the regioselectivity of this ring-opening step. researchgate.netscienceopen.com

Nucleophilic attack at the bridgehead carbon results in the formation of a piperidine derivative, while attack at the carbon atom of the original azetidine ring leads to a pyrrolidine. A variety of nucleophiles, including halides, cyanide, azide, and acetate, can be employed to effect this transformation. nih.gov While direct studies on this compound are limited, the established reactivity of analogous systems provides a strong basis for these transformations. researchgate.netacs.orgmdpi.com

| Starting Material Type | Intermediate | Nucleophile | Major Product Type | Reference Principle |

|---|---|---|---|---|

| N-Alkyl-2-(difluoromethyl)azetidine with a terminal leaving group | Bicyclic Azetidinium Ion | Cyanide (CN⁻) | Substituted Pyrrolidine/Piperidine | nih.gov |

| N-Alkyl-2-(difluoromethyl)azetidine with a terminal leaving group | Bicyclic Azetidinium Ion | Azide (N₃⁻) | Substituted Pyrrolidine/Piperidine | nih.gov |

| N-Alkyl-2-(difluoromethyl)azetidine with a terminal leaving group | Bicyclic Azetidinium Ion | Acetate (AcO⁻) | Substituted Pyrrolidine/Piperidine | nih.gov |

| N-Alkyl-2-(fluoroalkyl)azetidine with a terminal leaving group | Bicyclic Azetidinium Ion | Halides (Cl⁻, Br⁻, I⁻) | Substituted Pyrrolidine/Piperidine | researchgate.net |

Tandem Cascade Reactions Involving Azetidine Ring Opening

A tandem or cascade reaction involves at least two consecutive reactions where each subsequent step occurs only because of the chemical functionality formed in the preceding step, all within a single synthetic operation without the addition of new reagents. wikipedia.orgrsc.org The ring opening of this compound can serve as the initiating step for such elegant and efficient reaction sequences, rapidly building molecular complexity.

For instance, a reaction cascade can be designed where the nucleophilic opening of the corresponding azetidinium ion not only expands the ring but also unmasks a reactive functional group. This newly formed functionality can then immediately participate in a subsequent intramolecular reaction. An example of this principle is seen in the palladium-catalyzed tandem ring-opening/Diels-Alder reaction of aziridines, where the initial ring opening generates a diene that promptly undergoes an intramolecular cycloaddition. nih.gov

Applying this concept, an appropriately substituted this compound derivative could undergo a ring-opening/cyclization cascade. The initial ring expansion could reveal a nucleophilic moiety that then attacks an electrophilic site within the same molecule, leading to the formation of complex polycyclic systems in a single step. Such sequences are highly valued for their atom economy and efficiency in synthesizing complex molecular architectures. rsc.org

Electrophilic and Radical Reactions of the Azetidine Scaffold

The azetidine ring itself can undergo reactions with electrophiles and radicals, typically involving either the nitrogen atom or the C-H bonds of the carbon skeleton.

The nitrogen atom of the this compound ring is nucleophilic and readily reacts with a range of electrophiles. Standard amine chemistry, such as acylation and sulfonylation, can be performed at the nitrogen to introduce various functional groups. researchgate.net Furthermore, palladium-catalyzed C(sp³)–H activation provides a modern approach for the functionalization of the azetidine's carbon framework. rsc.orgnih.gov In these reactions, a directing group, often attached to the azetidine nitrogen, guides an electrophilic palladium catalyst to a specific C-H bond, enabling its cleavage and subsequent coupling with aryl, vinyl, or alkyl groups. nih.gov

Radical reactions on the azetidine scaffold offer complementary pathways for functionalization. While less common than ionic pathways, the generation of a carbon-centered radical on the azetidine ring allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Such reactions can be initiated by hydrogen atom abstraction from a C-H bond, followed by trapping of the resulting radical. researchgate.net These methods allow for the introduction of substituents at positions that might be difficult to access through traditional two-electron chemistry.

Functional Group Transformations on the Difluoromethyl Moiety

The difluoromethyl (CF2H) group is not merely an inert substituent; its unique electronic properties allow for specific chemical transformations. The two fluorine atoms render the lone proton on the carbon atom weakly acidic. researchgate.net

This acidity can be exploited by treating this compound with a strong base, such as a lithium amide or an organolithium reagent, to deprotonate the CF2H group. acs.org This generates a carbanionic intermediate, a difluoroalkyl anion, which is a potent nucleophile. This nucleophile can then be trapped with a variety of electrophiles to form a new carbon-carbon or carbon-heteroatom bond, effectively elaborating the difluoromethyl side chain. acs.orgresearchgate.net This deprotonative functionalization strategy provides a powerful tool for modifying the structure of the parent molecule.

| Anion Precursor | Base | Electrophile | Product Type | Reference Principle |

|---|---|---|---|---|

| This compound | Lithium Diisopropylamide (LDA) | Alkyl Halides (e.g., CH₃I) | 2-(1,1-Difluoroethyl)azetidine | acs.orgresearchgate.net |

| This compound | n-Butyllithium | Aldehydes (e.g., Benzaldehyde) | 2-(1,1-Difluoro-2-hydroxy-2-phenylethyl)azetidine | acs.org |

| This compound | Lithium Hexamethyldisilazide (LiHMDS) | Ketones (e.g., Acetone) | 2-(1,1-Difluoro-2-hydroxypropan-2-yl)azetidine | acs.org |

| This compound | Lithiated Base | Silyl Chlorides (e.g., PhMe₂SiCl) | 2-(Difluoro(phenyldimethylsilyl)methyl)azetidine | acs.org |

| This compound | Lithiated Base | Carbon Dioxide (CO₂) | 2-(Azetidin-2-yl)-2,2-difluoroacetic acid | acs.org |

Strategic Utilization of 2 Difluoromethyl Azetidine in Advanced Organic Synthesis

Building Block for Complex Architectures

The inherent ring strain of the azetidine (B1206935) core (approximately 105 kJ/mol) makes it a tractable and reactive building block, susceptible to controlled ring-opening and expansion reactions. wikipedia.org This reactivity, combined with the electronic influence of the C2-difluoromethyl substituent, positions 2-(difluoromethyl)azetidine as a valuable precursor for a diverse array of more complex chemical structures.

The construction of polycyclic and fused heterocyclic systems from existing azetidine cores is a key strategy for accessing novel chemical space. Methodologies such as intramolecular cyclizations, ring expansions, and cycloaddition reactions are commonly employed. For instance, ring-expansion reactions of activated azetidines can lead to larger heterocyclic systems like pyrrolidines and piperidines. nih.govacs.org While these strategies are well-documented for various azetidine derivatives, specific examples detailing the use of this compound as the starting material for synthesizing polycyclic or fused systems are not extensively reported in the current literature.

However, the established reactivity patterns of analogous compounds, such as 2-(trifluoromethyl)azetidines, provide a blueprint for potential applications. Chiral 2-(trifluoromethyl)azetidines have been shown to rearrange into 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines upon activation and subsequent treatment with nucleophiles. nih.govacs.org This transformation proceeds through a bicyclic aziridinium (B1262131) intermediate, demonstrating how the initial azetidine ring can serve as a template for constructing a new, fused ring system which is then opened to yield the final product. It is plausible that this compound could undergo similar transformations, offering a pathway to difluoromethyl-substituted pyrrolidines, which are themselves valuable scaffolds.

Table 1: Potential Ring Expansion Strategies for this compound

| Strategy | Intermediate | Potential Product |

|---|---|---|

| Nucleophilic Rearrangement | Bicyclic Aziridinium Ion | Functionalized Pyrrolidine |

| Radical Cyclization | Azetidinyl Radical | Fused Bicyclic System |

| [2+2] Photocycloaddition | Excited-state Azetidine | Fused Cyclobutane System |

The azetidine ring is a key component in a variety of natural and synthetic amino acids, where it serves to introduce conformational constraints. acs.org Azetidine-2-carboxylic acid, for example, is a well-known proline analog. acs.org The synthesis of amino acid analogs incorporating the this compound scaffold is an area of significant interest for creating novel peptide building blocks.

Methodologies for creating azetidine-based amino acid derivatives often involve building the ring system from acyclic precursors. acs.orgresearchgate.net Alternatively, the functionalization of a pre-existing azetidine ring can be achieved. One primary pathway for converting this compound into functionalized amines is through the nucleophilic ring-opening of an activated azetidinium ion. beilstein-journals.org This process can be highly regioselective and stereoselective, yielding polysubstituted linear amines that would be challenging to synthesize otherwise. beilstein-journals.org The electron-withdrawing nature of the difluoromethyl group at the C2 position would likely influence the regioselectivity of the ring-opening, directing nucleophilic attack to the C4 position.

Table 2: Nucleophilic Ring-Opening of Activated this compound

| Activating Group (on N) | Nucleophile | Product Type |

|---|---|---|

| Tosyl, Mesyl | Organocuprates | γ-Difluoromethyl-γ-amino alkane |

| Benzyl (B1604629), Boc | Halides (e.g., LiCl) | γ-Amino-β-halo-α,α-difluoroalkane |

| Acyl | Hydrides (e.g., LiAlH4) | γ-Difluoromethyl-γ-amino alcohol |

Chiral Fluorinated Scaffolds in Asymmetric Synthesis

Chiral azetidines are valuable tools in asymmetric synthesis, serving as chiral building blocks, ligands for metal catalysts, or chiral auxiliaries. wikipedia.orgnih.gov The synthesis of enantiomerically pure this compound would provide a scaffold that combines the conformational rigidity of the four-membered ring with the unique stereoelectronic properties of the difluoromethyl group.

While the application of chiral this compound itself is an emerging field, related structures have demonstrated significant utility. For example, the asymmetric synthesis of CF2-functionalized aziridines has been achieved through catalytic processes, highlighting the feasibility of creating stereodefined small, fluorinated N-heterocycles. beilstein-journals.orgbeilstein-journals.org Furthermore, chiral azetidines have been successfully employed as ligands in enantioselective additions to aldehydes and as building blocks for more complex chiral molecules. nih.govsemanticscholar.org

The potential use of chiral this compound as an auxiliary would involve its temporary incorporation into a substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary can be cleaved and recovered. Given the stability of the azetidine ring under many reaction conditions, it is a promising candidate for such applications.

Development of Novel Linker Motifs and Structural Isosteres

In modern drug design, there is a significant emphasis on moving away from flat, aromatic structures towards molecules with greater three-dimensionality (sp3 character), which often leads to improved physicochemical properties and better target engagement. tcichemicals.com The azetidine ring is an ideal scaffold for this purpose, acting as a rigid, non-planar linker or as a bioisosteric replacement for other common groups. tcichemicals.comresearchgate.net

The use of azetidine sulfonyl fluorides as precursors for coupling with a broad range of nucleophiles has recently been demonstrated, showcasing the ring's utility in linkerology, including for applications in PROTACs (Proteolysis Targeting Chimeras). acs.orgnih.govnih.gov this compound could be similarly functionalized to serve as a novel linker, where the difluoromethyl group provides an additional point of interaction (as a hydrogen bond donor) or modulates local polarity.

As a structural isostere, the this compound moiety offers a unique combination of properties. The azetidine ring can replace larger, more flexible groups like piperidine (B6355638) or morpholine (B109124) to introduce conformational constraint. tcichemicals.com Simultaneously, the difluoromethyl group is a well-regarded bioisostere for a hydroxyl group, capable of forming hydrogen bonds but with increased lipophilicity and metabolic stability. semanticscholar.orgnih.gov This dual-functionality makes this compound a compelling building block for medicinal chemists seeking to optimize lead compounds by fine-tuning their shape, polarity, and metabolic profile.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2-(difluoromethyl)azetidine, and how do reaction conditions influence yield?

- Answer: this compound is typically synthesized via aza-Michael addition, where azetidine reacts with difluoromethyl-containing electrophiles under controlled conditions. The Hantzsch pyridine synthesis (condensation of β-ketoesters with aldehydes and ammonia) is also adaptable for precursor formation . Yield optimization requires precise temperature control (0–25°C), anhydrous solvents (e.g., THF or DCM), and catalysts like Lewis acids (e.g., BF₃·OEt₂). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer: Nuclear Magnetic Resonance (NMR) is essential:

- ¹⁹F NMR identifies difluoromethyl groups (δ ≈ -110 to -120 ppm, split due to coupling with adjacent protons).

- ¹H/¹³C NMR confirms azetidine ring protons (δ 3.0–4.0 ppm) and quaternary carbons.

High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 122.05 g/mol) .

Q. What are the key applications of this compound in medicinal chemistry?

- Answer: The compound serves as a bioisostere for amines, enhancing metabolic stability and bioavailability in drug candidates. It is used in:

- Neurological agents : Dopamine transporter ligands (e.g., tropane/azetidine hybrids) show improved selectivity over serotonin/norepinephrine transporters .

- Enzyme inhibitors : Fluorine’s electronegativity enhances binding to catalytic pockets (e.g., kinase inhibitors) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

- Answer: The difluoromethyl group reduces basicity (pKa ~7.5 vs. ~10.2 for non-fluorinated azetidine), increasing membrane permeability. Fluorine’s inductive effect also blocks metabolic oxidation sites, prolonging half-life (t₁/₂ > 6 hours in hepatic microsomes) . Comparative studies using LC-MS/MS reveal 2.3-fold higher AUC (area under the curve) in rodent models .

Q. What computational methods are employed to predict the stereoelectronic effects of this compound in drug-receptor interactions?

- Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model fluorine’s stereoelectronic impact:

- Conformational analysis : The difluoromethyl group stabilizes gauche conformers (ΔG ≈ 1.2 kcal/mol).

- Docking studies : Molecular dynamics (MD) simulations (e.g., AutoDock Vina) show enhanced van der Waals interactions with hydrophobic receptor pockets (e.g., NMDA receptors) .

Q. How can researchers resolve contradictory data on the compound’s toxicity in preclinical studies?

- Answer: Contradictions often arise from impurity profiles or species-specific metabolism. Mitigation strategies include:

- Purity validation : GC-MS/HPLC to detect trace intermediates (e.g., azetidine precursors).

- Species comparison : Parallel assays in rodent vs. human hepatocytes identify metabolic discrepancies (e.g., CYP450 isoform selectivity) .

- Dose-response studies : EC₅₀ values for cytotoxicity (e.g., >100 µM in HEK293 cells) confirm safety margins .

Q. What strategies optimize regioselective fluorination in azetidine derivatives?

- Answer: Regioselectivity is achieved via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。